Ethylene bis(3-mercaptopropionate)
Overview
Description
Ethylene bis(3-mercaptopropionate) is a chemical compound with the molecular formula C8H14O4S2 . It is also known by other names such as Ethylene Glycol Bis (3-Mercaptopropionate) and 2-[(3-sulfanylpropanoyl)oxy]ethyl 3-sulfanylpropanoate . It is used in the design of processable shape memory polymer systems for biomedical applications .
Molecular Structure Analysis
The molecular structure of Ethylene bis(3-mercaptopropionate) can be represented by the InChI code: 1S/2C3H6O2S.C2H6O2/c24-3(5)1-2-6;3-1-2-4/h26H,1-2H2,(H,4,5);3-4H,1-2H2 .Physical And Chemical Properties Analysis
Ethylene bis(3-mercaptopropionate) is a liquid at 20°C . It has a molecular weight of 238.32 . It has a flash point of 255°C . The specific gravity at 20/20 is 1.23 . The refractive index is 1.51 .Scientific Research Applications
Chemical Intermediate
Ethylene Glycol Bis(3-mercaptopropionate) is used as a chemical intermediate . It is formed by esterifying two molecules of 3-mercaptopropionic acid with ethylene glycol . This compound has two thiol functional groups , which makes it a versatile intermediate in the synthesis of various other compounds.
Cross-linking Agent for Polymers
This compound is used as a cross-linking agent for polymers . The presence of two thiol groups allows it to form disulfide bridges between polymer chains, enhancing the mechanical strength and stability of the resulting material.
Epoxy Resin Applications
Specifically, Ethylene Glycol Bis(3-mercaptopropionate) is used in the cross-linking of epoxy resins . Epoxy resins are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance.
Biomedical Applications
There is interest in using Ethylene Glycol Bis(3-mercaptopropionate) in the design of processable shape memory polymer systems for biomedical applications . Shape memory polymers can change their shape in response to stimuli, making them useful for applications such as drug delivery systems and tissue engineering scaffolds.
Research & Development
This compound is used for research and development purposes . Its unique properties make it a valuable tool in the exploration of new materials and applications.
Safety Precautions
While not an application, it’s important to note that Ethylene Glycol Bis(3-mercaptopropionate) is harmful if swallowed or in contact with skin . It causes skin and eye irritation, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects . Therefore, appropriate safety measures should be taken when handling this compound.
Safety and Hazards
Ethylene bis(3-mercaptopropionate) is harmful if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Ethylene Glycol Bis(3-mercaptopropionate) is primarily used as a cross-linking agent for polymers, especially epoxy resins . It is also used as a chemical intermediate . The compound’s primary targets are therefore the polymer chains in these materials .
Mode of Action
The compound, Ethylene Glycol Bis(3-mercaptopropionate), interacts with its targets by forming ester bonds with two molecules of 3-mercaptopropionic acid with ethylene glycol . This results in a compound with two thiol functional groups , which can react with the polymer chains to form cross-links .
Biochemical Pathways
The primary biochemical pathway affected by Ethylene Glycol Bis(3-mercaptopropionate) is the cross-linking of polymer chains . This cross-linking can significantly alter the properties of the polymer, including its strength, flexibility, and resistance to chemical degradation .
Result of Action
The molecular and cellular effects of Ethylene Glycol Bis(3-mercaptopropionate)'s action primarily involve the alteration of polymer properties through cross-linking . This can result in materials with enhanced strength, flexibility, and chemical resistance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethylene Glycol Bis(3-mercaptopropionate). For instance, the compound is sensitive to air and moisture , which can affect its reactivity and stability. Furthermore, the compound’s solubility properties mean that its efficacy can be influenced by the presence of various solvents .
properties
IUPAC Name |
2-(3-sulfanylpropanoyloxy)ethyl 3-sulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S2/c9-7(1-5-13)11-3-4-12-8(10)2-6-14/h13-14H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQZWTGSNCDKTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)OCCOC(=O)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51158-47-5 | |
Record name | Polyethylene glycol bis(3-mercaptopropionate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51158-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2066804 | |
Record name | 1,2-Ethanediyl 3'-mercaptopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylene bis(3-mercaptopropionate) | |
CAS RN |
22504-50-3 | |
Record name | 1,1′-(1,2-Ethanediyl) bis(3-mercaptopropanoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22504-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene glycol bis(3-mercaptopropionate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022504503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-mercapto-, 1,1'-(1,2-ethanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanediyl 3'-mercaptopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylene bis(3-mercaptopropionate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENE GLYCOL BIS(3-MERCAPTOPROPIONATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F7C53QM7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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